1-(4-Bromo-1,3-thiazol-2-yl)-4-methylpiperazine
Overview
Description
1-(4-Bromo-1,3-thiazol-2-yl)-4-methylpiperazine is a heterocyclic compound that contains a thiazole ring and a piperazine ring. The presence of bromine in the thiazole ring makes this compound particularly interesting for various chemical and biological applications. Thiazole derivatives are known for their diverse biological activities, including antimicrobial, antiviral, and anticancer properties .
Preparation Methods
The synthesis of 1-(4-Bromo-1,3-thiazol-2-yl)-4-methylpiperazine typically involves the reaction of 4-methylpiperazine with 4-bromo-1,3-thiazole-2-amine under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in a suitable solvent like dimethylformamide (DMF) at elevated temperatures. Industrial production methods may involve similar synthetic routes but optimized for large-scale production .
Chemical Reactions Analysis
1-(4-Bromo-1,3-thiazol-2-yl)-4-methylpiperazine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom in the thiazole ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Coupling Reactions: It can participate in coupling reactions to form more complex molecules, often using palladium-catalyzed cross-coupling reactions.
Scientific Research Applications
1-(4-Bromo-1,3-thiazol-2-yl)-4-methylpiperazine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential antimicrobial and antiviral activities.
Medicine: Research is ongoing to explore its potential as an anticancer agent due to its ability to inhibit certain enzymes and pathways involved in cancer cell proliferation.
Mechanism of Action
The mechanism of action of 1-(4-Bromo-1,3-thiazol-2-yl)-4-methylpiperazine involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom in the thiazole ring can form halogen bonds with target proteins, enhancing the compound’s binding affinity. This interaction can inhibit the activity of enzymes or disrupt cellular pathways, leading to the desired biological effect .
Comparison with Similar Compounds
1-(4-Bromo-1,3-thiazol-2-yl)-4-methylpiperazine can be compared with other thiazole derivatives, such as:
4-(4-Bromo-1,3-thiazol-2-yl)morpholine: Similar in structure but contains a morpholine ring instead of a piperazine ring.
4-(4-Bromo-1,3-thiazol-2-yl)thiomorpholine: Contains a thiomorpholine ring, which introduces sulfur into the structure.
1-(4-Bromo-1,3-thiazol-2-yl)piperidine-4-carboxamide:
Properties
IUPAC Name |
4-bromo-2-(4-methylpiperazin-1-yl)-1,3-thiazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12BrN3S/c1-11-2-4-12(5-3-11)8-10-7(9)6-13-8/h6H,2-5H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GHLARJPRKBAWMZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C2=NC(=CS2)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12BrN3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60656446 | |
Record name | 1-(4-Bromo-1,3-thiazol-2-yl)-4-methylpiperazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60656446 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
262.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
919352-66-2 | |
Record name | 1-(4-Bromo-1,3-thiazol-2-yl)-4-methylpiperazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60656446 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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